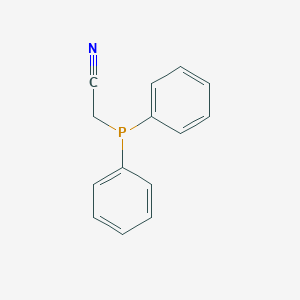

Acetonitrile, (diphenylphosphino)-

Description

Significance of Phosphine-Nitrile Hybrid Ligands

Phosphine (B1218219) ligands are a cornerstone of coordination chemistry and homogeneous catalysis, largely due to the exceptional tunability of their electronic and steric characteristics. sigmaaldrich.comalfa-chemistry.comsigmaaldrich.com The introduction of a secondary functional group, such as a nitrile, creates a "hemilabile" ligand system. acs.org In such systems, one donor group (typically the phosphine) can remain strongly bound to a metal center while the other, weaker donor (the nitrile) can dissociate to create a vacant coordination site. acs.org This vacant site is crucial for catalytic activity, allowing the binding and activation of substrate molecules.

The combination of a phosphine and a nitrile group offers several advantages:

Modulated Donor Properties : The electron-withdrawing nature of the nitrile group influences the electronic properties of the phosphine donor. acs.org

Chelation and Bridging Capabilities : Depending on the ligand backbone, these P,N-ligands can act as chelating agents, forming stable rings with a single metal center, or as bridging ligands, linking multiple metal centers together. rsc.orgnih.gov

Enhanced Catalytic Performance : The unique properties of phosphine-nitrile ligands have led to the development of highly active and selective catalysts for various reactions, including carbon-carbon bond formation and cycloisomerization. rsc.orgnih.gov

Evolution of (Diphenylphosphino)acetonitrile Derivatives in Ligand Design

The foundational (diphenylphosphino)acetonitrile (Ph₂PCH₂CN) has served as a building block for more complex ligand architectures. acs.org A key development in this area is the synthesis of bis(diphenylphosphino)acetonitrile, (Ph₂P)₂CHCN, often abbreviated as dppmCN. rsc.org This derivative is prepared by the deprotonation of acetonitrile (B52724) followed by reaction with chlorodiphenylphosphine (B86185). rsc.org The presence of a second phosphino (B1201336) group transforms the ligand from a monodentate P-donor into a bidentate P,P-chelating ligand, while retaining the nitrile functionality on the methylene (B1212753) bridge. rsc.orgrsc.org

This evolution is part of a broader strategy in ligand design where functional groups are incorporated into established ligand scaffolds to modify their properties. acs.org For instance, the well-known bis(diphenylphosphino)methane (B1329430) (dppm) ligand, Ph₂PCH₂PPh₂, is a purely phosphine-based ligand that forms four-membered chelate rings. rsc.org The introduction of a cyano group on the central carbon atom to create dppmCN introduces an additional functional handle and alters the electronic environment of the ligand. rsc.org This strategic functionalization allows for the fine-tuning of the properties of the resulting metal complexes, influencing their stability, solubility, and catalytic activity. acs.org Research has also explored creating unsymmetrical analogues of common diphosphine ligands to access complexes with unique characteristics. nih.gov

Scope and Research Trajectories of (Diphenylphosphino)acetonitrile Coordination Complexes

(Diphenylphosphino)acetonitrile and its derivatives have been shown to coordinate with a wide range of late transition metals, forming diverse coordination complexes. The coordination behavior often depends on the specific ligand and the metal precursor used.

Coordination Modes:

Monodentate P-Coordination : In its simplest form, (diphenylphosphino)acetonitrile acts as a monodentate ligand, binding to a metal center through the phosphorus atom, as seen in complexes with Palladium(II). acs.org

Bidentate P,P-Chelation : The derivative bis(diphenylphosphino)acetonitrile (dppmCN) typically acts as a bidentate chelating ligand, using both phosphorus atoms to bind to a single metal center. This has been demonstrated in the synthesis of four-membered chelate complexes with Palladium(II) and Platinum(II). rsc.orgrsc.org

Bridging Ligands : In some polynuclear complexes, these ligands can bridge two or more metal centers. nih.govacs.org

Research Findings and Applications: Research into the coordination complexes of (diphenylphosphino)acetonitrile ligands has yielded significant results, particularly in the field of catalysis.

Palladium Complexes : Palladium complexes of both (diphenylphosphino)acetonitrile and bis(diphenylphosphino)acetonitrile have been studied extensively. The dppmCN ligand, when combined with a palladium acetate (B1210297) precursor, generates a highly active in situ catalyst for the Suzuki-Miyaura cross-coupling reaction between bromobenzene (B47551) and phenylboronic acid, achieving a turnover frequency (TOF) greater than 600,000 h⁻¹. rsc.orgrsc.org Cationic palladium-acetonitrile complexes have also been investigated as catalysts for ethylene (B1197577) oligomerization, producing butenes and hexenes. units.it

Platinum Complexes : The platinum(II) complex (dppmCN)PtCl₂ has been synthesized and characterized, demonstrating the chelating ability of the dppmCN ligand. rsc.org

Ruthenium Complexes : A ruthenium complex, (dppmCN)RuCp*(Cl), has been successfully synthesized, showcasing the versatility of the dppmCN ligand in coordinating with different transition metals. rsc.orgrsc.org

Gold Complexes : Hybrid phosphine-nitrile ligands have been used to prepare dimeric gold(I) complexes that act as preformed catalysts for the cycloisomerization of enynols, outperforming catalysts based on simpler phosphine ligands. nih.gov

The research trajectory for these ligand systems continues to focus on synthesizing new derivatives and exploring their coordination chemistry with various metals. The goal is to develop more efficient and selective catalysts for challenging organic transformations and to create novel materials with unique properties. acs.org

Interactive Data Tables

Table 1: Research Findings on (Diphenylphosphino)acetonitrile Coordination Complexes

| Ligand | Metal | Complex Formula | Application | Key Finding | Citation |

|---|---|---|---|---|---|

| (Diphenylphosphino)acetonitrile | Palladium(II) | (C₈H₅NMe₂)Pd[Ph₂PCHCN] | CO₂ Insertion | Characterization of reversible CO₂ insertion into a Pd-C bond. | acs.orgacs.org |

| Bis(diphenylphosphino)acetonitrile (dppmCN) | Palladium(II) | (dppmCN)PdCl₂ | Suzuki-Miyaura Coupling | The pre-formed complex showed moderate activity. | rsc.org |

| Bis(diphenylphosphino)acetonitrile (dppmCN) | Palladium(II) | In situ from Pd(OAc)₂ | Suzuki-Miyaura Coupling | Very active catalyst with TOF > 600,000 h⁻¹. | rsc.orgrsc.org |

| Bis(diphenylphosphino)acetonitrile (dppmCN) | Platinum(II) | (dppmCN)PtCl₂ | Coordination Chemistry | Synthesis and characterization of a stable chelate complex. | rsc.org |

| Bis(diphenylphosphino)acetonitrile (dppmCN) | Ruthenium(II) | (dppmCN)RuCp*(Cl) | Coordination Chemistry | Successful synthesis demonstrating ligand versatility. | rsc.orgrsc.org |

Table 2: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| (Diphenylphosphino)acetonitrile | Ph₂PCH₂CN |

| Acetonitrile | CH₃CN |

| Bis(diphenylphosphino)acetonitrile | (Ph₂P)₂CHCN |

| Bis(diphenylphosphino)methane | Ph₂PCH₂PPh₂ |

| Bromobenzene | C₆H₅Br |

| Chlorodiphenylphosphine | Ph₂PCl |

| n-Butyllithium | C₄H₉Li |

| Palladium(II) acetate | Pd(OAc)₂ |

| Phenylboronic acid | C₆H₅B(OH)₂ |

| (cod)PtCl₂ | C₈H₁₂Cl₂Pt |

| (dppmCN)PdCl₂ | C₂₇H₂₁Cl₂NPPd |

| (dppmCN)PtCl₂ | C₂₇H₂₁Cl₂NPPt |

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphanylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12NP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKPJSFXLGJKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469598 | |

| Record name | Acetonitrile, (diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31201-88-4 | |

| Record name | Acetonitrile, (diphenylphosphino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenylphosphino Acetonitrile and Its Chemical Analogues

Direct Synthetic Routes to (Diphenylphosphino)acetonitrile

The primary method for synthesizing (diphenylphosphino)acetonitrile (Ph₂PCH₂CN) is through a nucleophilic substitution pathway. This approach leverages the acidity of the α-protons in acetonitrile (B52724), which can be removed by a strong base to generate a nucleophilic carbanion. This carbanion then reacts with an electrophilic phosphorus source, typically a halophosphine, to form the desired product.

The reaction involves the deprotonation of acetonitrile using a strong base, such as an organolithium reagent like n-butyllithium (n-BuLi), to form the lithiated intermediate, LiCH₂CN. This intermediate is then treated with chlorodiphenylphosphine (B86185) (Ph₂PCl). The nucleophilic attack of the cyanomethyl anion on the phosphorus atom displaces the chloride ion, resulting in the formation of (diphenylphosphino)acetonitrile. This method provides a direct and efficient route to the target molecule. acs.org

The efficiency and yield of the direct synthesis of phosphinoacetonitriles are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, temperature, and the stoichiometry of the reactants. rsc.org

For nucleophilic substitution reactions of this type, polar aprotic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or acetonitrile are often preferred as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity. libretexts.org The choice and stoichiometry of the base are critical; a slight excess or deficit can lead to side reactions or incomplete conversion. For instance, in related syntheses, using slightly less than one equivalent of base relative to the acetonitrile starting material has been reported to optimize the formation of the desired product. rsc.org

Temperature control is also essential. Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and prevent side reactions. Following the deprotonation, the reaction mixture is often allowed to warm gradually to room temperature after the addition of the electrophile to ensure the completion of the substitution reaction. rsc.org

Table 1: Key Parameters for Optimization of (Diphenylphosphino)acetonitrile Synthesis

| Parameter | Common Choices/Ranges | Rationale for Optimization |

| Solvent | THF, Diethyl ether, Acetonitrile | Influences nucleophile reactivity and solubility of intermediates. libretexts.org |

| Base | n-Butyllithium, Lithium diisopropylamide (LDA) | Strength of base affects the efficiency of deprotonation. |

| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes side product formation. rsc.org |

| Stoichiometry | Near-equimolar amounts of reactants | Precise control prevents excess starting material and byproducts. rsc.org |

Synthesis of Bis(diphenylphosphino)acetonitrile and Polydentate Derivatives

Building upon the direct synthesis of the mono-phosphine, related methodologies are employed to create bidentate and polydentate ligands, which are of significant interest for their ability to form stable chelate complexes with metal centers.

A prominent derivative is bis(diphenylphosphino)acetonitrile, [(Ph₂P)₂CHCN], a bidentate ligand. Its synthesis is a direct extension of the mono-substitution route. It involves the double deprotonation of acetonitrile at the α-carbon, followed by reaction with two equivalents of chlorodiphenylphosphine. rsc.org The reaction is typically performed as a one-pot synthesis where acetonitrile is treated with approximately two equivalents of a strong base (like n-butyllithium) to generate a dianionic intermediate, which then reacts with chlorodiphenylphosphine. rsc.orgresearchgate.net Careful control of stoichiometry is crucial for achieving a good yield, which can be around 60% under optimized conditions. rsc.org

The preparation of these phosphine (B1218219) ligands relies on readily available and simple precursors. The core components for the synthesis of both mono- and bis(diphenylphosphino)acetonitrile are acetonitrile, a strong base, and chlorodiphenylphosphine.

Acetonitrile (CH₃CN): Serves as the carbon backbone, providing the central methylene (B1212753) (or methine in the bis-derivative) and the nitrile functional group.

n-Butyllithium (n-BuLi): A common and powerful organolithium base used for the deprotonation of the weakly acidic C-H bonds of acetonitrile.

Chlorodiphenylphosphine (Ph₂PCl): Acts as the electrophilic source of the diphenylphosphino group.

This three-component reaction system offers a practical and modular approach, where variations in the phosphine electrophile (e.g., using ClPR₂ with different R groups) can lead to a diverse range of functionalized phosphine ligands. figshare.com

The synthesis of bis(diphenylphosphino)acetonitrile is best described as a one-pot, multi-step sequence. The process begins with the formation of the nucleophile in situ, which is then consumed in the subsequent step without being isolated.

Synthetic Sequence for Bis(diphenylphosphino)acetonitrile:

Initial Deprotonation: Acetonitrile is dissolved in a suitable solvent (e.g., THF) and cooled to a low temperature (-78 °C). The first equivalent of n-butyllithium is added to generate the monoanion, [CH₂CN]⁻.

First Phosphination: One equivalent of chlorodiphenylphosphine is added, which reacts with the anion to form (diphenylphosphino)acetonitrile.

Second Deprotonation: A second equivalent of n-butyllithium is added to deprotonate the remaining α-proton on the now-formed (diphenylphosphino)acetonitrile, generating the carbanion [Ph₂PCHCN]⁻.

Second Phosphination: The second equivalent of chlorodiphenylphosphine is introduced, reacting with the carbanion to yield the final product, bis(diphenylphosphino)acetonitrile.

In practice, the reaction can be streamlined by adding two equivalents of the base initially, followed by the slow addition of two equivalents of the electrophile. The intermediates, such as the lithiated acetonitrile species, are highly reactive and are not typically isolated during the synthesis. The final product is obtained after aqueous workup and purification, often by crystallization.

Derivatization of the Acetonitrile Backbone

Further functionalization of the (diphenylphosphino)acetonitrile structure can be achieved by modifying the acetonitrile backbone, specifically the carbon atom situated between the phosphorus atom and the nitrile group. This central carbon is acidic and can be deprotonated to form a nucleophilic carbanion. acs.org This carbanion serves as a reactive intermediate for introducing a variety of functional groups.

This strategy is analogous to the derivatization of the methylene bridge in similar bis(diphenylphosphino)methane (B1329430) (dppm) ligands. In those systems, deprotonation of the P-CH₂-P bridge creates a P-C⁻-P nucleophile that can react with various electrophiles, allowing for the synthesis of bridge-substituted analogues. rsc.org

The introduction of new functional groups onto the acetonitrile backbone begins with the generation of the carbanion [Ph₂PCHCN]⁻ via deprotonation with a strong base. This nucleophilic intermediate can then be reacted with a range of electrophiles to install new substituents at the central carbon.

Table 2: Potential Derivatization Reactions of the (Diphenylphosphino)acetonitrile Backbone

| Electrophile Type | Example Electrophile | Resulting Functional Group |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl group (e.g., -CH₃) |

| Carbonyls | Acetone | Hydroxyalkyl group |

| Carbodiimides | Bis(2,6-diisopropylphenyl)carbodiimide | Amidinate functionality nih.gov |

| Isocyanates | Phenyl isocyanate | Amide functionality |

This methodology allows for the synthesis of a wide array of new, potentially multifunctional phosphine ligands. For example, reacting the carbanion with an alkyl halide would lead to an α-substituted phosphinoacetonitrile. This versatility is crucial for fine-tuning the steric and electronic properties of the resulting ligands for specific applications in catalysis and coordination chemistry. acs.org

Stereoselective Synthesis of Chiral (Diphenylphosphino)acetonitrile Analogues

The development of chiral phosphine ligands is crucial for asymmetric catalysis, and stereoselective methods are employed to synthesize analogues of (diphenylphosphino)acetonitrile with controlled chirality, typically at the phosphorus atom (P-chirogenic) or on the carbon backbone. nih.govrsc.org These syntheses often require strategies that can overcome the tendency of P-chiral phosphines to racemize via pyramidal inversion. nih.gov

One prominent strategy involves the use of phosphine-boranes as stable, air-tolerant intermediates. nih.govnih.gov This method allows for the stereospecific manipulation and purification of the phosphorus center. The synthesis begins with a chiral precursor, and the borane group protects the phosphine from oxidation and inversion during subsequent reaction steps. nih.gov Rationally designed, conformationally rigid P-chiral phosphine ligands have demonstrated excellent enantioselectivity in various asymmetric reactions. nih.gov

Another effective approach is the use of chiral auxiliaries. researchgate.net In this methodology, a prochiral phosphine derivative is reacted with a stoichiometric amount of a chiral auxiliary to form diastereomers. These diastereomers can be separated using standard techniques like chromatography or crystallization. Subsequent cleavage of the auxiliary from the separated diastereomers yields the enantiopure phosphine ligand. While effective, this method requires an additional step to remove the auxiliary. researchgate.net

Catalytic asymmetric synthesis represents a more atom-economical approach. nih.gov For instance, nickel-catalyzed propargylic substitution reactions have been developed to construct versatile di-, tri-, and tetra-substituted phosphoryl allenes, which are a class of axially chiral analogues. nih.gov This method has shown broad applicability across various phosphorus nucleophiles, yielding products with high enantioselectivity. nih.gov The success of these catalytic systems often relies on the design of novel chiral scaffolds and the fine-tuning of reaction parameters, such as the ligand, solvent, and additives. nih.gov

Below is a summary of representative stereoselective synthesis strategies applicable to the formation of chiral phosphine analogues.

| Methodology | Description | Key Intermediates/Reagents | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Phosphine-Borane Chemistry | Use of air-stable phosphine-borane complexes to prevent oxidation and control stereochemistry at the phosphorus center. The borane is removed in a final step. | BH3 complexes, Organolithium reagents | High enantioselectivity and stereospecificity. | nih.govnih.gov |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is covalently bonded to a prochiral phosphine, creating diastereomers that are separable. The auxiliary is subsequently cleaved. | N-phosphinoyl oxazolidinones, Grignard reagents | Excellent diastereoselectivity, often yielding products with >98:2 enantiomeric ratio (er). | researchgate.net |

| Asymmetric Metal Catalysis | Transition-metal catalysts with chiral ligands are used to induce enantioselectivity in the formation of C-P bonds or modification of the ligand backbone. | Nickel catalysts, Ferrocene-derived oxazoline phosphine ligands | Good to high enantiomeric excess (up to 85% ee reported for certain systems). | nih.gov |

Purification and Isolation Techniques for Advanced Ligand Preparation

The purification and isolation of (diphenylphosphino)acetonitrile and its analogues are critical steps that significantly impact their performance as ligands in catalysis. A primary challenge in handling phosphines is their susceptibility to oxidation to the corresponding phosphine oxides, which can complicate isolation and reduce yield. nih.gov Therefore, purification strategies are often designed to be performed under inert conditions or involve the protection of the phosphine moiety.

A common and effective strategy is the temporary conversion of the phosphine to a more stable derivative, such as a phosphine-borane adduct or a phosphine sulfide. nih.govnih.gov These derivatives are air-stable and less prone to degradation, allowing for purification using standard laboratory techniques like column chromatography on silica gel or recrystallization. nih.gov After purification, the free phosphine can be regenerated by a deprotection step, for example, by treating the phosphine-borane adduct with an amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov

For organophosphorus compounds that are thermally stable, distillation under reduced pressure can be an effective purification method. However, care must be taken as prolonged exposure to heat can lead to degradation.

Chromatographic techniques are widely employed for the purification of phosphine ligands and their precursors. epa.gov

Column Chromatography: Silica gel or alumina can be used as the stationary phase for the separation of phosphines from impurities. epa.gov The choice of eluent is critical to achieve good separation without causing degradation of the target compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative-scale purification of organophosphorus compounds. chromatographyonline.comnih.gov It is particularly useful for separating enantiomers of chiral phosphines when a chiral stationary phase is used. nih.gov

Gas Chromatography (GC): For volatile and thermally stable organophosphorus compounds, GC can be used for both analysis and purification. epa.govnih.gov It is often coupled with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) for selective detection. epa.gov

Recrystallization is a simple yet powerful technique for purifying solid phosphine ligands and their stable derivatives. google.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

The following table summarizes various purification techniques used for phosphine ligands.

| Technique | Description | Applicability | Advantages | Reference |

|---|---|---|---|---|

| Protection-Deprotection | Conversion to a stable derivative (e.g., phosphine-borane) for purification, followed by regeneration of the free phosphine. | Air-sensitive phosphines. | Allows for purification using standard techniques like column chromatography without oxidation. | nih.govnih.gov |

| Recrystallization | Purification of solid compounds based on differences in solubility between the compound and impurities. | Crystalline solids, including phosphine oxides and phosphonium salts. | Simple, cost-effective, and can yield very pure material. | google.com |

| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel, alumina). | Broadly applicable to phosphines and their derivatives. | Versatile and can be scaled from milligrams to kilograms. | epa.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a liquid mobile phase and a solid stationary phase. Chiral stationary phases can separate enantiomers. | Thermally labile compounds and chiral separations. | High efficiency, selectivity, and applicable for analytical and preparative scales. | chromatographyonline.comnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Volatile and thermally stable organophosphorus compounds. | High resolution for volatile compounds. | epa.govnih.gov |

Coordination Chemistry of Diphenylphosphino Acetonitrile Ligand Systems

Mononuclear Metal Complex Formation with (Diphenylphosphino)acetonitrile

The (diphenylphosphino)acetonitrile ligand readily forms stable mononuclear complexes with a variety of transition metals. The coordination behavior is significantly influenced by the identity of the metal center, leading to a range of geometries and binding modes.

Diverse Ligand Binding Modes (P-monodentate, N-monodentate, P,N-bidentate, Chelating)

(Diphenylphosphino)acetonitrile exhibits remarkable versatility in its coordination to metal centers, capable of adopting several binding modes. While it can act as a simple P-monodentate or N-monodentate ligand, its most common and well-studied role is that of a P,N-bidentate chelating ligand. nih.govrsc.orgrsc.orgrsc.org In this capacity, it forms a stable four-membered chelate ring with the metal center. nih.govrsc.orgrsc.orgrsc.org The ability of related diphosphine ligands like bis(diphenylphosphino)methane (B1329430) (dppm) and bis(diphenylphosphino)ethane (dppe) to act as both monodentate and bidentate ligands further highlights the adaptable nature of such phosphine-based ligands in coordination chemistry. rsc.org

Influence of Metal Center Identity on Coordination Geometry (e.g., Pd, Pt, Au, Co, Rh, Ni, Cu, Zn, W)

The identity of the metal center plays a crucial role in determining the coordination geometry of the resulting complex. The (diphenylphosphino)acetonitrile ligand has been successfully coordinated to a wide range of metals, including palladium (Pd), platinum (Pt), gold (Au), cobalt (Co), rhodium (Rh), nickel (Ni), copper (Cu), zinc (Zn), and tungsten (W). nih.govrsc.orgrsc.orgrsc.orgnih.govacs.orgnih.govrsc.org

For instance, with palladium(II) and platinum(II), (diphenylphosphino)acetonitrile forms square planar complexes of the type (dppmCN)MCl2 where M is Pd or Pt. nih.govrsc.orgrsc.orgrsc.org Similarly, a ruthenium(II) complex, (dppmCN)RuCp*(Cl), has been synthesized, showcasing the ligand's compatibility with various oxidation states and coordination environments. nih.govrsc.orgrsc.orgrsc.org The coordination of related phosphine (B1218219) ligands to copper(I) and silver(I) has also been shown to result in mono-, di-, and tetranuclear complexes with varying geometries. nih.gov

The electronic properties of the metal center, such as its ability to participate in π-backbonding, can influence the stability and nature of the metal-ligand bond. nsf.gov

Structural Elucidation of Metal-(Diphenylphosphino)acetonitrile Complexes by X-ray Crystallography

For example, the crystal structure of (dppmCN)PtCl2 has been determined, confirming the P,N-bidentate chelation of the ligand to the platinum center. rsc.org The analysis revealed that this complex is isomorphous with its palladium analogue, (dppmCN)PdCl2. rsc.org X-ray crystallography has also been crucial in characterizing the structures of dinuclear and polynuclear assemblies, revealing the bridging nature of the ligand. researchgate.netescholarship.orgnih.gov

The use of X-ray diffraction extends to understanding the subtle structural changes that occur upon coordination and how the packing of molecules in the crystal lattice is influenced by the presence of solvent molecules. nih.govnih.gov

Table 1: Selected Crystallographic Data for Metal-(Diphenylphosphino)acetonitrile and Related Complexes

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| (dppmCN)PtCl2 | Pt(II) | Square Planar | --- | rsc.org |

| (dppmCN)PdCl2 | Pd(II) | Square Planar | --- | rsc.org |

| (dppmCN)RuCp*(Cl) | Ru(II) | --- | --- | nih.govrsc.orgrsc.orgrsc.org |

Spectroscopic Probes for Ligand-Metal Interactions (e.g., advanced NMR techniques for coordination site analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the coordination of (diphenylphosphino)acetonitrile to metal centers in solution. In particular, ³¹P NMR spectroscopy is highly informative. The coordination of the phosphorus atom to a metal center typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand. rsc.org

In the case of platinum complexes, the coupling between the ³¹P nucleus and the ¹⁹⁵Pt isotope (¹J(¹⁹⁵Pt, ³¹P)) provides direct evidence of coordination and can give insights into the nature of the Pt-P bond. For the complex (dppmCN)PtCl2, a coupling constant of 3200 Hz has been reported. rsc.org The presence of two distinct phenyl NMR signals for this complex further supports the proposed structure. rsc.org Advanced NMR techniques, such as variable-temperature NMR and two-dimensional correlation experiments (e.g., NOESY), can provide further details about the dynamic behavior and through-space interactions within the complex. rsc.orgresearchgate.net

Table 2: Selected ³¹P NMR Data for Metal-(Diphenylphosphino)acetonitrile and Related Complexes

| Complex | Solvent | ³¹P Chemical Shift (ppm) | Coupling Constants (Hz) | Reference |

| (dppmCN)PtCl2 | CD₂Cl₂ | --- | ¹J(¹⁹⁵Pt, ³¹P) = 3200 | rsc.org |

Dinuclear and Polynuclear Coordination Assemblies of (Diphenylphosphino)acetonitrile

Beyond forming simple mononuclear complexes, (diphenylphosphino)acetonitrile can act as a bridging ligand, linking two or more metal centers to form dinuclear and polynuclear assemblies.

Bridging Coordination Modes of the Ligand

The ability of the (diphenylphosphino)acetonitrile ligand to bridge metal centers is a key feature of its coordination chemistry. This bridging can occur through various modes. For example, in related bis(diphenylphosphino)methane (dppm) complexes, the ligand can bridge two metal ions, facilitating the formation of binuclear structures. acs.orgescholarship.org

In the context of (diphenylphosphino)acetonitrile, its anionic form, [(Ph₂P)₂CCN]⁻, has been shown to be a versatile building block in organometallic synthesis. rsc.orgrsc.org This anionic ligand can participate in bridging coordination, as seen in the formation of dinuclear palladium(II) species bridged by acetamido groups derived from the hydrolysis of coordinated acetonitrile (B52724). researchgate.net The formation of such bridged assemblies can lead to interesting properties, including close metal-metal interactions. researchgate.net

Self-Assembly Processes and Supramolecular Architectures

The (Diphenylphosphino)acetonitrile ligand and its derivatives are instrumental in the construction of complex supramolecular structures through self-assembly processes. The solvent, particularly acetonitrile, often plays a crucial role in directing the outcome of these assemblies. For instance, the self-assembly of a phenoxazine-based ditopic ligand with Pd(CH₃CN)₄₂ in acetonitrile at elevated temperatures initially forms a monomeric cage structure which then converts into a more stable, interlocked dimeric cage. nih.gov This process highlights that the monomeric cage can be a semi-stable intermediate in acetonitrile. nih.gov However, replacing acetonitrile with a solvent like dimethylsulfoxide (DMSO) can prevent this interlocking, yielding the monomeric cage as the final product. nih.gov

The formation of these architectures is not limited to simple cages. A variety of supramolecular structures, from dimers to one-dimensional polymers, have been achieved through the axial coordination of phenolate (B1203915) functions to metallic ions within porphyrinic cores. researchgate.net Furthermore, reactions involving the deprotonation of acetonitrile followed by reaction with chlorophosphines can lead to a variety of unexpected and complex products, demonstrating highly organized, "self-organized" reaction pathways. acs.org Depending on the electronic and steric properties of the phosphine, products such as bis(diarylphosphino)acetonitrile compounds, heteropentafulvene-type structures, and P/N-disubstituted acetylenes can be formed. acs.org

The table below summarizes examples of supramolecular structures formed involving nitrile-containing ligands.

| Ligand System | Metal | Solvent | Resulting Architecture | Reference |

| Phenoxazine-based ditopic ligand | Pd(II) | Acetonitrile | Interlocked Pd₄L₈ dimeric cage | nih.gov |

| Phenoxazine-based ditopic ligand | Pd(II) | DMSO | Monomeric Pd₂L₄ cage | nih.gov |

| Phenolic porphyrins | Fe(III), Mn(III), In(III) | N/A | Dimers to 1D Polymers | researchgate.net |

| Deprotonated acetonitrile & ClPPh₂ | N/A | N/A | Bis(diphenylphosphino)acetonitrile | acs.org |

| Deprotonated acetonitrile & ClP(t-butyl)₂ | N/A | N/A | Heteropentafulvene-type structure | acs.org |

Redox Properties and Electrochemistry of (Diphenylphosphino)acetonitrile Metal Complexes

The electrochemical behavior of metal complexes containing (diphenylphosphino)acetonitrile and related ligands is a subject of significant study, providing insights into their electronic structures and potential applications in areas like electrocatalysis. Cyclic voltammetry is a primary tool for investigating the redox properties of these compounds.

For example, the electrochemical properties of a molybdenum tricarbonyl complex, [Mo(CO)₃(etPPPhHP)], were analyzed using cyclic voltammetry in THF and DCM. rsc.org The complex exhibited an irreversible oxidation at an anodic peak potential (Eₚₐ) of 0.15 V versus the Fc/Fc⁺ couple, which was determined to be a two-electron transfer process. rsc.org A subsequent reduction peak on the reverse scan at -1.3 V vs. Fc/Fc⁺ is attributed to the reduction of the Mo(II) species generated during the oxidation. rsc.org

The electrochemical oxidation of metal anodes in an acetonitrile solution containing diphenylphosphine (B32561) (Ph₂PH) provides a direct route to synthesizing metal–diphenylphosphido complexes. rsc.org This method has been used to produce M(PPh₂) for metals like Cu, Ag, and Au, and M(PPh₂)₂ for Co, Zn, and Cd. rsc.org

The redox behavior of diruthenium complexes has also been examined in acetonitrile. hc.edu For instance, cis-Ru₂(O₂CCH₃)₂(pynp)₂₂ undergoes four reversible one-electron ligand-based reductions and one irreversible one-electron metal-based oxidation. hc.edu The study of such complexes is crucial for understanding electron transfer processes in multi-metal systems. Additionally, the electrochemical properties of various transition metal complexes of iron, cobalt, chromium, and ruthenium have been systematically studied in different pH environments to assess their reversibility and stability. researchgate.net

The table below presents selected electrochemical data for related metal complexes studied in nitrile solvents.

| Complex | Solvent | Technique | Process | Potential (vs. Fc/Fc⁺) | Reference |

| [Mo(CO)₃(etPPPhHP)] | THF/DCM | Cyclic Voltammetry | Irreversible Oxidation | Eₚₐ = 0.15 V | rsc.org |

| [Mo(CO)₃(etPPPhHP)] | THF/DCM | Cyclic Voltammetry | Reduction of Mo(II) | Eₚc = -1.3 V | rsc.org |

| cis-Ru₂(O₂CCH₃)₂(pynp)₂₂ | Acetonitrile | Cyclic Voltammetry | Metal-based Oxidation | Irreversible | hc.edu |

| cis-Ru₂(O₂CCH₃)₂(pynp)₂₂ | Acetonitrile | Cyclic Voltammetry | Ligand-based Reductions | Four reversible steps | hc.edu |

Reactivity of Coordinated (Diphenylphosphino)acetonitrile Ligands

Coordination to a metal center significantly alters the reactivity of the (diphenylphosphino)acetonitrile ligand, facilitating reactions that are otherwise difficult to achieve.

Metal-Mediated Nitrile Activation Pathways

The coordination of the nitrile group to a metal center renders it more susceptible to nucleophilic attack, a fundamental step in many catalytic and stoichiometric transformations. nih.govunibo.it This activation is often explained by a metal-ligand cooperative effect, where the metal center activates the nitrile substrate by coordination, while another part of the ligand system can activate the nucleophile, such as a water molecule. researchgate.net This cooperative mechanism is proposed to explain the high activity of certain ruthenium pincer complexes in the hydration of nitriles to amides under mild, additive-free conditions. rug.nl

Detailed mechanistic studies on Pd(II) complexes have demonstrated the crucial role of coordinated acetonitrile in processes like olefin polymerization. nih.gov The presence of acetonitrile can influence key steps such as migratory insertion and chain walking, ultimately affecting the microstructure of the resulting polymers. nih.gov In some cases, the activation can be dramatic enough to lead to the complete cleavage of the C≡N bond. For example, the two-electron reduction of a dimolybdenum complex in acetonitrile at room temperature results in the full cleavage of the acetonitrile's C≡N bond, forming a vinylidene-bridged intermediate that can be protonated to yield an ethylidyne complex. nih.gov

Carbanion Formation and Subsequent Reactivity within Complexes

The methylene (B1212753) group (–CH₂–) in (diphenylphosphino)acetonitrile is acidic, and its deprotonation is significantly enhanced upon coordination of the ligand to a metal center. This leads to the formation of a carbanion, which is a key reactive intermediate. The coordination of acetonitrile to a palladium(II) center, for instance, dramatically acidifies the solvent molecule. chemrxiv.org It is estimated that the pKa of the coordinated acetonitrile is lowered by at least 8 pKa units compared to the free solvent, facilitating its deprotonation by relatively weak bases to form cyanomethyl complexes. chemrxiv.org

Once formed, these α-phosphino carbanions exhibit rich reactivity. They can act as nucleophiles, attacking various electrophiles. For example, palladium(II) complexes containing the deprotonated (diphenylphosphino)acetonitrile ligand have been characterized, showcasing the stability of these anionic ligands within the coordination sphere. acs.org The reaction of in situ deprotonated acetonitrile with chlorodiphenylphosphine (B86185) is a direct method to synthesize bis(diphenylphosphino)acetonitrile. acs.orgnih.govrsc.org The reactivity of these carbanions is influenced by factors such as the nature of the metal center and the other ligands present in the complex. uni-regensburg.de

Applications of Diphenylphosphino Acetonitrile Complexes in Homogeneous Catalysis

Transition Metal-Catalyzed Carbon-Carbon Coupling Reactions

Complexes derived from (diphenylphosphino)acetonitrile are instrumental in the formation of carbon-carbon bonds, a fundamental process in organic synthesis. These reactions are crucial for constructing complex molecular frameworks found in pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Cross-Coupling Facilitated by (Diphenylphosphino)acetonitrile Complexes

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is significantly enhanced by palladium complexes bearing phosphine (B1218219) ligands. Research has demonstrated that a highly active catalyst for the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid can be generated in situ. This is achieved by treating Palladium(II) acetate (B1210297) with bis(diphenylphosphino)acetonitrile. This catalytic system exhibits remarkable efficiency, achieving a turnover frequency (TOF) greater than 600,000 in one hour. vdoc.pubresearchgate.net The bidentate nature of bis(diphenylphosphino)acetonitrile allows it to form stable four-membered chelate complexes with metals like palladium and platinum. vdoc.pubresearchgate.net

The general applicability of palladium(II) complexes with phosphine derivatives for Suzuki-Miyaura coupling has been well-established, with these catalysts effectively coupling various aryl bromides and chlorides with substituted phenylboronic acids. vdoc.pub

Interactive Table: Catalytic Activity in Suzuki-Miyaura Coupling

Below are the details of the catalytic performance for the coupling of bromobenzene and phenylboronic acid.

| Catalyst System | Substrates | Turnover Frequency (TOF) | Reference |

| Pd(OAc)₂ / bis(diphenylphosphino)acetonitrile | Bromobenzene, Phenylboronic acid | > 600,000 h⁻¹ | vdoc.pubresearchgate.net |

Heck and Sonogashira Coupling Enhancements

While the use of (diphenylphosphino)acetonitrile complexes in Heck and Sonogashira reactions is not as extensively documented as in Suzuki-Miyaura coupling, the broader class of organodiphosphine ligands is known to be effective. Platinum and palladium complexes with ligands such as bis(diphenylphosphino)acetonitrile have been synthesized and their applications in both Suzuki and Heck cross-coupling reactions have been noted. researchgate.net

Furthermore, the development of catalysts for Sonogashira reactions is an active area of research, with some studies focusing on related phosphine ligands. researchgate.netacsga.org For instance, palladium complexes with dendrimers capped by bis(diphenylphosphinomethyl)amino groups, which share a P-C-N structural element with (diphenylphosphino)acetonitrile derivatives, have been successfully used as catalysts in Sonogashira and Heck reactions. researchgate.net This suggests the potential utility of (diphenylphosphino)acetonitrile-based ligands in these transformations, although specific, detailed studies are less common in the surveyed literature.

Cyanation of Aryl Halides

The palladium-catalyzed cyanation of aryl halides is a vital method for synthesizing aryl nitriles. Phosphine ligands are crucial in stabilizing the palladium catalyst and facilitating the catalytic cycle. While a wide array of phosphine ligands have been successfully employed for this transformation, the specific use of (diphenylphosphino)acetonitrile as a ligand in the catalytic cyanation of aryl halides is not prominently reported in the reviewed scientific literature.

Research in this area has often focused on other phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bulky biaryl monophosphines. dntb.gov.uauni-muenster.de There are reports on the reactivity of metal complexes containing cyano-functionalized phosphine ligands, such as the formation of a cyano-diphosphinomethanide ligand on a manganese center. acs.org However, this represents a stoichiometric reaction on the ligand itself rather than a catalytic application where the complex facilitates the cyanation of a separate aryl halide substrate. acs.org Therefore, while phosphine-ligated palladium complexes are central to aryl halide cyanation, the role of (diphenylphosphino)acetonitrile in this specific application remains an area for potential future investigation.

Hydrogenation and Asymmetric Hydrogenation Processes

(Diphenylphosphino)acetonitrile and its chiral analogues are significant in hydrogenation reactions, where molecular hydrogen is added across a double or triple bond. In asymmetric hydrogenation, chiral phosphine ligands are used to create catalysts that can produce one enantiomer of a chiral product in excess, a process of immense importance in the synthesis of pharmaceuticals.

Enantioselective Catalysis with Chiral Derivatives

The development of chiral diphosphine ligands has been a major breakthrough in asymmetric catalysis. By introducing chirality into the ligand backbone, catalysts can be designed to control the stereochemical outcome of a reaction. A notable example is the creation of bridged C₂-symmetric biphenyl (B1667301) phosphine ligands which possess chiral centers on the linking unit. acs.org These ligands can be synthesized with complete atropdiastereoselectivity, avoiding the need for resolving enantiomers. acs.org

These chiral diphosphine ligands have proven to be highly effective in the asymmetric hydrogenation of a variety of substrates, including α- and β-ketoesters, β-(acylamino)acrylates, and enol acetates. acs.org The conformational rigidity imparted by the chiral bridge, when compared to more flexible biaryl diphosphines, is a key factor in achieving high levels of enantioselectivity. acs.org

Substrate Scope and Stereocontrol Mechanisms

The effectiveness of asymmetric hydrogenation catalysts based on chiral phosphine ligands is highly dependent on the match between the ligand's stereoelectronic properties and the substrate. The substrate scope for these catalysts is broad, demonstrating their versatility.

For example, a specific chiral biphenyl diphosphine ligand has been used in ruthenium-catalyzed asymmetric hydrogenation to achieve high enantiomeric excesses (ee) for a range of β-ketoesters. The results often compare favorably to those obtained with well-established benchmark ligands like MeO-BIPHEP and BINAP. acs.org The catalyst is also effective for the hydrogenation of carbon-carbon double bonds, such as in 2-(6′-methoxy-2′-naphthyl)propenoic acid, a precursor to the anti-inflammatory drug Naproxen. acs.org

The mechanism of stereocontrol involves the formation of a chiral catalyst-substrate complex where one face of the prochiral double bond is preferentially shielded. The specific geometry and electronic nature of the ligand dictate the facial selectivity of hydrogen addition, leading to the observed enantiomeric excess in the product.

Interactive Table: Asymmetric Hydrogenation of β-Ketoesters with a Chiral Diphosphine/Ruthenium Catalyst

The following table summarizes the performance of a chiral biphenyl diphosphine ligand in the asymmetric hydrogenation of various β-ketoesters.

| Substrate (β-Ketoester) | Product (β-Hydroxyester) | Enantiomeric Excess (ee) | Reference |

| Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 99.3% | acs.org |

| Methyl benzoylacetate | Methyl 3-hydroxy-3-phenylpropanoate | 98.6% | acs.org |

| Ethyl 2-furoylacetate | Ethyl 3-(furan-2-yl)-3-hydroxypropanoate | 95.6% | acs.org |

| Ethyl 2-thienoylacetate | Ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate | 98.3% | acs.org |

| Methyl acetoacetate | Methyl 3-hydroxybutanoate | 99.2% | acs.org |

Hydroformylation and Related Carbonylation Reactions

Early research into the coordination chemistry of (diphenylphosphino)acetonitrile demonstrated its ability to form complexes with various transition metals, including rhodium(III) and palladium(II). ae-info.orgmjcce.org.mkrcaap.pt A notable study described the coordination properties of the ligand and its corresponding carbanion, and characterized a facile, reversible insertion of carbon dioxide into a palladium(II) complex, which represents a form of carbonylation. mdpi.comrsc.orgnih.govasau.ruacs.org However, this was a stoichiometric reaction, and reports on its application in a full catalytic carbonylation cycle are absent from the reviewed literature. Similarly, while related functionalized phosphines have been explored in catalytic carbonylation, specific data on yields, turnover numbers, or selectivity for (diphenylphosphino)acetonitrile-based catalysts in hydroformylation or related industrial processes remain unreported. researchgate.netresearchgate.net

Polymerization Catalysis and Oligomerization Processes

There is a significant lack of published research on the application of (diphenylphosphino)acetonitrile complexes in polymerization or oligomerization catalysis. While nickel and palladium complexes featuring various chelating phosphine ligands, such as P,N and P,O systems, are known to be active catalysts for ethylene (B1197577) oligomerization and polymerization, specific examples employing (diphenylphosphino)acetonitrile for these processes have not been described in the literature. ae-info.org

The synthesis of nickel(II) complexes with (diphenylphosphino)acetonitrile has been reported, but their catalytic activity in olefin polymerization or oligomerization was not evaluated in those studies. ae-info.orgmjcce.org.mkrcaap.pt Research in this area tends to focus on ligands like bis(diphenylphosphino)amine (PNP) or phosphino-oxazolines, which offer specific chelation effects that influence catalyst activity and selectivity. ae-info.org The potential of the monofunctional (diphenylphosphino)acetonitrile ligand, which could act as a P-monodentate or a P,N-bidentate ligand (though likely with a weak N-donor), has not been explored or documented for these applications.

Theoretical and Computational Studies of Diphenylphosphino Acetonitrile and Its Metal Complexes

Electronic Structure Calculations of the Free Ligand

Understanding the intrinsic electronic properties of the free (Diphenylphosphino)acetonitrile ligand is the foundation for comprehending its behavior upon coordination to a metal center. Electronic structure calculations are employed to determine key characteristics such as the spatial distribution and energy levels of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations on analogous substituted acetonitrile (B52724) monomers, such as 4-(methoxyphenyl acetonitrile) (MPA), reveal how functional groups influence electronic properties. researchgate.net For (Diphenylphosphino)acetonitrile, the phosphorus atom's lone pair is expected to be a primary component of the HOMO, indicating its role as the principal site for σ-donation to a metal. The LUMO is likely distributed across the diphenylphosphino and cyano groups, characterizing its potential as a π-acceptor. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the ligand's chemical reactivity and stability. biomedres.us A smaller gap generally suggests higher reactivity. nih.gov

Calculations also yield molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.netnih.gov For (Diphenylphosphino)acetonitrile, these maps would show a region of negative potential (electron-rich) localized on the phosphorus and nitrogen atoms, confirming them as the primary nucleophilic sites for metal coordination.

Table 1: Representative Data from DFT Analysis of an Acetonitrile Derivative (MPA) This table presents data for the analogous 4-(methoxyphenyl acetonitrile) monomer (MPA) to illustrate the typical outputs of electronic structure calculations. researchgate.net

| Parameter | Value (MPA) | Significance |

| EHOMO | -7.54 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.58 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.96 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 4.12 D | Measures the overall polarity of the molecule. |

Density Functional Theory (DFT) Investigations of Ligand-Metal Bonding

DFT is a powerful method for elucidating the nature of the coordinate bond between (Diphenylphosphino)acetonitrile and a transition metal. These investigations provide detailed geometric and electronic information about the resulting complexes. mdpi.com By optimizing the geometry of the metal complex, DFT can accurately predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available. mdpi.com

The interaction between a phosphine (B1218219) ligand and a metal is classically described by the Dewar-Chatt-Duncanson model, which involves two components: σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-acceptance (back-bonding) from a filled metal d-orbital into an empty σ* orbital of the phosphorus-carbon bonds.

DFT calculations quantify these interactions. Natural Bond Orbital (NBO) analysis is frequently used to study the charge transfer between the ligand and the metal, providing a quantitative measure of the σ-donation and π-back-bonding contributions. The donor-acceptor properties are crucial as they influence the electron density at the metal center, which in turn dictates the catalytic activity of the complex. nih.gov

Steric parameters, such as the Tolman cone angle, can also be calculated from the DFT-optimized geometry of the complex. This parameter quantifies the steric bulk of the ligand, which is a critical factor in determining the coordination number of the metal center, the stability of intermediates, and the selectivity of catalytic reactions.

DFT calculations can accurately predict various spectroscopic properties of (Diphenylphosphino)acetonitrile complexes, providing a powerful link between theoretical models and experimental observations.

Vibrational Frequencies: Theoretical calculations can compute the harmonic vibrational frequencies of the complex. nih.gov A key diagnostic feature is the stretching frequency of the nitrile (C≡N) group. Upon coordination of the ligand to a metal center, the frequency of this vibration will shift. By comparing the calculated shifts with experimental FT-IR spectra, researchers can confirm the coordination mode and probe the electronic effects of the metal on the ligand. nih.gov

NMR Chemical Shifts: The calculation of NMR chemical shifts is a significant application of DFT in coordination chemistry. rsc.orgresearchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to predict the ¹H, ¹³C, and, most importantly for phosphine ligands, ³¹P NMR chemical shifts. nih.govmdpi.com The accuracy of these calculations allows for the assignment of complex experimental spectra and provides insight into the electronic environment around the nucleus. For palladium-phosphine complexes, calculated ³¹P chemical shifts have been shown to correlate well with experimental data, making DFT a reliable tool for structural elucidation. mdpi.com

Table 2: Representative Comparison of Experimental and DFT-Calculated ³¹P NMR Chemical Shifts for Palladium-Phosphine Complexes This table illustrates the typical accuracy achieved when comparing calculated and experimental chemical shifts for analogous palladium complexes. mdpi.com

| Complex Type | Experimental δ³¹P (ppm) | Calculated δ³¹P (ppm) | Deviation (ppm) |

| Pd-Phosphine Complex A | 23.5 | 25.1 | +1.6 |

| Pd-Phosphine Complex B | 30.1 | 28.9 | -1.2 |

| Pd-Phosphine Complex C | 18.9 | 19.8 | +0.9 |

Computational Elucidation of Reaction Mechanisms in Catalysis

(Diphenylphosphino)acetonitrile and its bidentate analogue, bis(diphenylphosphino)acetonitrile, have been used to generate highly active palladium catalysts for C-C coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov DFT calculations are instrumental in mapping the entire catalytic cycle for such reactions, identifying the key elementary steps and the structures of all intermediates and transition states. lsu.edunih.gov

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), breaking the Ar-X bond and forming a Pd(II) intermediate. youtube.comyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This is often the rate-determining step. nih.govyoutube.com

Reductive Elimination: The two organic groups on the Pd(II) center couple to form the new C-C bond, regenerating the Pd(0) catalyst. youtube.comyoutube.com

DFT studies model each of these steps to build a complete energy profile of the reaction. nih.gov

For each elementary step in a catalytic cycle, there exists a high-energy transition state (TS) that must be overcome. Computational chemists use various algorithms to locate these TS structures on the potential energy surface. A true TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. youtube.com

The (Diphenylphosphino)acetonitrile ligand (L) plays a crucial role throughout the catalytic cycle by coordinating to the palladium center and modulating its stability and reactivity. DFT calculations show how the ligand remains bound to the metal in key intermediates, such as the initial Pd(0)L₂ species, the square-planar Pd(II) oxidative addition product (trans-[Pd(L)₂(Ar)(X)]), and the intermediate prior to reductive elimination. acs.org

The electronic and steric properties of the ligand directly impact the stability of these intermediates. For example, the electron-donating character of the phosphine can stabilize the electron-deficient Pd(II) center after oxidative addition, facilitating this step. Conversely, the steric bulk of the ligand can promote the final reductive elimination step by creating steric pressure that favors the formation of the C-C bond and the release of the product. By analyzing the geometries and energies of these ligated intermediates, computational studies can rationalize the observed reactivity and selectivity of catalysts based on the (Diphenylphosphino)acetonitrile ligand. mdpi.com

Molecular Dynamics and Conformational Analysis of Complexes

The functional behavior of metal complexes derived from (diphenylphosphino)acetonitrile is intrinsically linked to their three-dimensional structure and dynamic behavior in solution. Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to explore the flexibility, stability, and interaction landscape of these complexes. While extensive MD studies specifically targeting (diphenylphosphino)acetonitrile complexes are not widely documented in publicly available literature, the principles can be understood from theoretical studies on related phosphine ligands.

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to identify the most stable conformers of these complexes. researchgate.netresearchgate.net These studies can predict key structural parameters and the energetic landscape of different conformations. For instance, the interaction of the nitrile group with the metal center and the spatial arrangement of the bulky phenyl groups are key determinants of the complex's stability and reactivity. In solution, the complex is not a rigid entity. MD simulations can model the dynamic fluctuations of the ligand, the movement of counter-ions, and the organization of solvent molecules, such as acetonitrile, around the complex. nih.gov These dynamics can influence the accessibility of the metal's coordination sites and are therefore essential for understanding reaction mechanisms.

A theoretical conformational analysis of a (diphenylphosphino)acetonitrile metal complex would typically investigate the parameters outlined in the table below to understand its structural preferences and flexibility.

| Parameter | Description | Significance |

| P-M-N Bite Angle | The angle formed by the phosphorus atom, the central metal (M), and the nitrogen atom of the nitrile group. | Defines the geometry of the chelate ring and influences the stability and strain of the complex. |

| Torsion Angles | Dihedral angles along the P-C-C-N backbone of the ligand. | Determine the pucker of the chelate ring and the relative orientation of the phosphine and nitrile groups. |

| Phenyl Ring Tilt/Rotation | The orientation of the two phenyl groups on the phosphorus atom relative to the rest of the complex. | Governs the steric bulk around the metal center, impacting substrate access and catalytic selectivity. |

| Metal Coordination Geometry | The overall arrangement of ligands around the metal center (e.g., square planar, tetrahedral). | Dictates the electronic properties and reactivity of the metal. Conformational changes can be coupled to changes in coordination. |

Understanding these structural and dynamic features is crucial for rationally designing more effective catalysts, as the ligand's conformation directly impacts the electronic and steric properties at the metallic core.

Quantitative Structure-Activity Relationship (QSAR) Studies for Ligand Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy that aims to establish a mathematical correlation between the structural features of a series of compounds and their measured activity, such as catalytic efficiency. researchgate.netgessnergroup.com This data-driven approach is particularly valuable for the optimization of phosphine ligands, allowing researchers to predict the performance of novel, yet-to-be-synthesized ligands and prioritize experimental efforts. rsc.orgnih.gov While specific QSAR models for (diphenylphosphino)acetonitrile are not prominent in the literature, the well-established methodologies for other phosphine ligands provide a clear blueprint for its potential optimization.

The core of a QSAR study involves calculating a set of numerical values, known as molecular descriptors, that quantify various aspects of a ligand's structure. nih.gov For phosphine ligands, these descriptors are broadly categorized as steric and electronic. numberanalytics.com

Steric Descriptors: These parameters quantify the size and shape of the ligand.

Tolman Cone Angle (θ): A classic descriptor representing the solid angle occupied by the ligand at a standard distance from the metal center.

Percent Buried Volume (%Vbur): Represents the percentage of the volume of a sphere around the metal that is occupied by the ligand, providing a more refined measure of steric hindrance. nih.gov

Electronic Descriptors: These parameters describe how the ligand modulates the electron density at the metal center.

Tolman Electronic Parameter (TEP): Derived from the C-O stretching frequency of a reference Ni(CO)3L complex.

Natural Bond Orbital (NBO) Charges: Computationally derived charges on the phosphorus and metal atoms, indicating the extent of electron donation. researchgate.net

HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are relevant to the ligand's ability to participate in redox processes and bonding. researchgate.net

Once these descriptors are calculated for a library of related ligands, statistical methods like multivariate linear regression are used to build an equation that links them to the observed catalytic activity (e.g., reaction rate or yield). researchgate.net This equation constitutes the QSAR model. Modern approaches may also use machine learning algorithms to uncover more complex, non-linear relationships. rsc.org The predictive power of such models allows for the virtual screening of vast libraries of potential ligand structures, identifying candidates with a high probability of success before committing to their synthesis. rsc.orgresearchgate.net

The table below summarizes common descriptors used in QSAR studies for phosphine ligand optimization.

| Descriptor Type | Descriptor Name | Information Provided |

| Steric | Tolman Cone Angle (θ) | Overall ligand size and bulkiness. |

| Steric | Percent Buried Volume (%Vbur) | Precise steric footprint of the ligand within the metal's coordination sphere. nih.gov |

| Electronic | Natural Population Analysis (NPA) Charge on P | Measure of the electron-donating ability of the phosphine. |

| Electronic | HOMO Energy | Relates to the ligand's capacity to donate electrons. researchgate.net |

| Electronic | LUMO Energy | Relates to the ligand's ability to accept back-donation from the metal. researchgate.net |

| Electronic | Computed ν(CO) Frequency | A calculated proxy for the Tolman Electronic Parameter, reflecting the net donor/acceptor character. researchgate.net |

By applying this QSAR framework, derivatives of (diphenylphosphino)acetonitrile could be systematically designed. Modifications to the phenyl rings (e.g., adding electron-donating or -withdrawing substituents) or to the nitrile group would alter the steric and electronic descriptors, and a QSAR model could predict how these changes would impact catalytic performance, thereby accelerating the discovery of optimized catalysts.

Advanced Research Directions and Future Perspectives for Diphenylphosphino Acetonitrile

Development of Supported and Heterogenized Catalytic Systems

A significant frontier in catalysis is the development of supported and heterogenized systems to bridge the gap between homogeneous and heterogeneous catalysis. rsc.org This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. rsc.org For (diphenylphosphino)acetonitrile-based catalysts, this involves immobilization onto solid supports. rsc.org

Strategies for heterogenization include covalent attachment to polymers, silica, or other inorganic materials. rsc.org This can be achieved by modifying the ligand with a functional group suitable for grafting onto the support. The resulting supported catalysts can be easily recovered from the reaction mixture by simple filtration, which is economically and environmentally advantageous, particularly for large-scale industrial processes. rsc.org

Current research in this area focuses on:

Developing robust anchoring strategies that prevent leaching of the metal complex from the support without compromising catalytic activity.

Investigating the influence of the support material on the catalytic performance, as the support can affect the electronic and steric environment of the catalytic center.

Designing systems for continuous flow reactions , where the substrate solution is passed through a reactor containing the immobilized catalyst. youtube.com

An example of a related approach involves the functionalization of an Au(111) surface with a monolayer of a molybdenum tricarbonyl complex, which serves as a model for an electrode functionalized with a Mo(0) dinitrogen complex for electrochemical nitrogen reduction. rsc.org

Exploration of (Diphenylphosphino)acetonitrile in Bio-Inspired Catalysis

Nature provides a rich source of inspiration for the design of highly efficient and selective catalysts. beilstein-journals.orgacs.orgnih.govprinceton.edu Bio-inspired catalysis seeks to mimic the function of enzymes, which operate under mild conditions with remarkable specificity. beilstein-journals.orgacs.orgnih.govprinceton.edu The integration of (diphenylphosphino)acetonitrile into bio-inspired catalytic systems is a promising area of research.

One approach involves incorporating the phosphine (B1218219) ligand into synthetic scaffolds that mimic the active sites of metalloenzymes. nih.gov These scaffolds can provide a specific microenvironment around the metal center, influencing its reactivity and selectivity. For instance, creating enzyme mimics for organophosphate degradation has been a focus, where metal-containing peptoid membranes have shown high efficiency. nih.gov

Key research directions include:

Designing artificial metalloenzymes where a (diphenylphosphino)acetonitrile-metal complex is encapsulated within a protein or other biomolecular scaffold.

Developing catalysts that operate in aqueous media , mimicking biological systems and promoting green chemistry. beilstein-journals.org

Investigating the use of these catalysts in asymmetric synthesis , drawing inspiration from the stereoselectivity of enzymes.

A notable example is the development of phosphotriesterase mimics based on stable, self-assembled peptoid membranes for the hydrolysis of nerve agent simulants. nih.gov These systems demonstrate the potential of creating highly efficient and reusable biomimetic catalysts. nih.gov

Rational Design of Next-Generation Ligand Derivatives for Enhanced Performance

The performance of a metal catalyst is intricately linked to the properties of its ligands. The rational design of new ligand derivatives based on the (diphenylphosphino)acetonitrile framework offers a powerful strategy to fine-tune catalytic activity and selectivity. nih.gov This involves systematically modifying the electronic and steric characteristics of the ligand. nih.gov

Computational methods, such as density functional theory (DFT), are increasingly being used to predict the effect of ligand modifications on catalytic performance, guiding the synthetic efforts towards the most promising candidates. rsc.org

Areas of active research include:

Introducing electron-donating or electron-withdrawing groups on the phenyl rings to modulate the electronic properties of the phosphorus atom and, consequently, the metal center.

Varying the steric bulk of the substituents to control the coordination environment around the metal and influence the selectivity of the reaction.

Synthesizing chiral derivatives of (diphenylphosphino)acetonitrile for applications in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

For instance, studies on nickel phosphine catalysts for the Suzuki-Miyaura coupling of dichloropyridines have shown that ligands like PPh2Me and PPh3 provide high yield and selectivity for monoarylation. nih.gov This highlights how subtle changes in the phosphine ligand can significantly impact the outcome of a reaction. nih.gov

Application in Photoredox and Electrocatalytic Processes

Photoredox and electrocatalytic processes offer sustainable and efficient alternatives to traditional chemical transformations by utilizing light or electricity as the driving force. youtube.com The integration of (diphenylphosphino)acetonitrile-based catalysts into these processes is a burgeoning field with significant potential. mdpi.com

In photoredox catalysis, a photocatalyst absorbs light to generate an excited state that can engage in single-electron transfer with a substrate, initiating a radical-based reaction cascade. youtube.com (Diphenylphosphino)acetonitrile can act as a ligand for the metal center in such photocatalysts or in a co-catalyst that participates in the catalytic cycle.

In electrocatalysis, the catalyst is typically immobilized on an electrode surface, where it facilitates an electrochemical reaction by lowering the overpotential required. rsc.org

Future research will likely focus on:

Developing novel (diphenylphosphino)acetonitrile-metal complexes with tailored photophysical and electrochemical properties.

Exploring the use of these catalysts in a wider range of photoredox and electrocatalytic reactions , such as CO2 reduction, water splitting, and nitrogen fixation. rsc.orgrsc.org

Investigating the mechanistic details of these processes to enable the rational design of more efficient catalysts.

An example of a related application is the use of an acridinium (B8443388) photocatalyst for the intramolecular photoredox cyclization of alkenes with β-lactams. beilstein-journals.org

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrug.nl The integration of (diphenylphosphino)acetonitrile-based catalysis into MCRs offers a powerful tool for the rapid construction of molecular complexity from simple precursors. preprints.orgnih.gov

These one-pot syntheses are highly desirable from both an economic and environmental perspective, as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. lew.rotnsroindia.org.inchemrxiv.org

Key areas for future exploration include:

Developing new MCRs that are catalyzed by (diphenylphosphino)acetonitrile-metal complexes.

Designing tandem catalytic processes where a (diphenylphosphino)acetonitrile-catalyzed reaction is seamlessly combined with other catalytic transformations in a one-pot fashion.

Applying these methods to the synthesis of libraries of bioactive compounds for drug discovery and development. nih.gov

For example, the electrochemical multicomponent reaction of phenylhydrazine (B124118) with diphenyl diselenide and 2,4-pentanedione in acetonitrile (B52724) has been reported to afford 4-selanylpyrazoles in good to excellent yields without the need for a catalyst or oxidant. preprints.orgnih.gov While this specific example does not use (diphenylphosphino)acetonitrile, it demonstrates the potential of MCRs in acetonitrile as a solvent.

Q & A

Q. What are the established synthetic protocols for preparing (diphenylphosphino)acetonitrile, and how do reaction conditions influence yield?

The synthesis of (diphenylphosphino)acetonitrile typically involves nucleophilic substitution or ligand exchange. A documented method uses bis(diphenylphosphino)methane reacting with acetonitrile derivatives under inert atmospheres (e.g., argon) to prevent oxidation. Key variables include temperature (80–100°C), solvent choice (e.g., THF or toluene), and stoichiometric control of phosphine precursors. For instance, the reaction with chloroacetonitrile requires precise stoichiometry to avoid byproducts like diphosphine oxides. Yields exceeding 70% are achievable with optimized reflux conditions and rapid purification via column chromatography under nitrogen .

Q. How should researchers handle (diphenylphosphino)acetonitrile to ensure safety and prevent degradation?

This compound is air- and moisture-sensitive, requiring storage under inert gas (argon or nitrogen) at –20°C. Use gloveboxes or Schlenk lines for manipulation. Toxicity data indicate acute hazards via inhalation or skin contact; always use PPE (nitrile gloves, lab coat) and work in fume hoods. Decomposition products include phosphine oxides, detectable via ³¹P NMR. Stabilize solutions with antioxidants like BHT (butylated hydroxytoluene) in catalytic studies .

Q. What spectroscopic techniques are critical for characterizing (diphenylphosphino)acetonitrile and its metal complexes?

- ³¹P NMR : Identifies free ligand (δ ~ –5 ppm) vs. metal-coordinated species (upfield/downfield shifts depending on metal electron withdrawal).

- IR Spectroscopy : C≡N stretch (~2250 cm⁻¹) confirms nitrile integrity; P–C stretches (∼500–600 cm⁻¹) indicate ligand bonding.

- X-ray Crystallography : Resolves coordination geometry (e.g., monodentate vs. bidentate binding) and bond lengths (P–M, C≡N) for structural validation .

Advanced Research Questions

Q. How does (diphenylphosphino)acetonitrile modulate catalytic activity in cross-coupling reactions compared to traditional ligands like BINAP or dppe?

The nitrile group in (diphenylphosphino)acetonitrile enhances electron-withdrawing effects, stabilizing low-valent metal centers (e.g., Pd⁰ or Ni⁰) in oxidative addition steps. Compared to BINAP (bulky, chiral) or dppe (flexible backbone), its smaller size and stronger σ-donor capacity accelerate transmetalation in Suzuki-Miyaura couplings. However, steric constraints may reduce efficacy in bulky substrate systems. Kinetic studies (e.g., UV-Vis monitoring of Pd intermediates) reveal faster turnover frequencies (TOFs) in aryl halide activation .

Q. What role does (diphenylphosphino)acetonitrile play in CO₂ activation and insertion reactions?

In Pd(II) complexes, the ligand facilitates reversible CO₂ insertion into M–C bonds, forming carboxylate intermediates. Mechanistic studies (DFT calculations, in situ FTIR) show that the nitrile group stabilizes transition states via dipole interactions, lowering activation barriers. This property is exploited in catalytic lactone synthesis from butadiene and CO₂, achieving >80% selectivity under mild conditions (4 atm CO₂, 70°C). Contrast with phosphine-free systems highlights the ligand’s role in stabilizing metallacycle intermediates .

Q. How can researchers resolve contradictions in catalytic performance between nickel and palladium systems using this ligand?

Discrepancies arise from metal-specific electronic effects. For example, Ni⁰ complexes with (diphenylphosphino)acetonitrile show higher activity in C–H functionalization of alkenes due to stronger Ni–P bonds, whereas Pd systems excel in C–C coupling. To troubleshoot:

Q. What analytical strategies ensure purity and stability of (diphenylphosphino)acetonitrile in solution-phase studies?

- HPLC-MS : Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products (retention time shifts).